2-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-11(2)21-16-9-8-12(3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXKXAMFPFJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Electrochemical Characterization of 2 Methyl 5 Methylethyl Indolo 2,3 B Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of indolo[2,3-b]quinoxaline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. benthamdirect.comnih.gov
In ¹H NMR spectra of indolo[2,3-b]quinoxaline derivatives, the aromatic protons typically appear in the downfield region, generally between 7.40 and 8.40 ppm. researchgate.net The specific chemical shifts and coupling patterns are influenced by the substitution on the fused ring system. For instance, in N-alkylated derivatives, the protons of the alkyl chain attached to the indole (B1671886) nitrogen exhibit characteristic signals; methylene (B1212753) protons adjacent to the nitrogen are often observed as a triplet around 4.50-4.60 ppm. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. researchgate.net The spectra of 6-alkyl-6(H)-indolo[2,3-b]quinoxalines show a characteristic signal for the methylene carbon linked to the indolic nitrogen in the range of 41.44-43.13 ppm. researchgate.net The numerous signals in the aromatic region (typically 110-150 ppm) correspond to the various quaternary and protonated carbons of the heterocyclic core. researchgate.net The complete elucidation of structures is achieved through the combined analysis of ¹H, ¹³C, and often two-dimensional NMR techniques. benthamdirect.com
Table 1: Representative NMR Data for Indolo[2,3-b]quinoxaline Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.40 - 8.40 |
| ¹H | Indolic N-CH₂- | 4.50 - 4.60 |
| ¹³C | Indolic N-CH₂- | 41.4 - 43.2 |
Note: Data generalized from various substituted indolo[2,3-b]quinoxaline compounds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of newly synthesized indolo[2,3-b]quinoxaline derivatives. benthamdirect.comnih.gov Electron Ionization (EI) is a common technique used for these compounds, which typically shows a prominent molecular ion (M⁺) peak due to the high stability of the aromatic system. researchgate.net
For example, mass spectra of various 6-alkyl-6H-indolo[2,3-b]quinoxalines have shown the corresponding molecular ions at m/z values of 359, 415, and 443, confirming their respective molecular weights. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are used to verify the molecular formula. While detailed fragmentation analysis is specific to each derivative, the general pattern involves the fragmentation of substituents on the core, while the fused indolo[2,3-b]quinoxaline ring system itself remains relatively intact due to its aromatic stability.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in indolo[2,3-b]quinoxaline derivatives. nih.govresearchgate.net The analysis of vibrational frequencies provides direct evidence for the presence of specific bonds and structural motifs within the molecule.
The IR spectrum of the parent 5H-Indolo[2,3-b]quinoxaline shows characteristic absorption bands for the N-H group, aromatic C-H stretching, and the C=C and C=N stretching vibrations of the fused heterocyclic rings. nist.gov For substituted derivatives, additional bands corresponding to the specific substituents are observed. For example, alkyl-substituted derivatives will show characteristic C-H stretching and bending vibrations for aliphatic groups. The spectra for quinoxaline-based molecules typically exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹, while C=C and C=N stretching modes appear in the 1400-1650 cm⁻¹ region. researchgate.net The exact positions of these bands can be influenced by the electronic nature of the substituents on the ring system.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
The extended π-conjugated system of indolo[2,3-b]quinoxalines gives rise to distinct electronic absorption and emission properties, which are studied using UV-Vis and fluorescence spectroscopy.
A key feature of the electronic spectra of many indolo[2,3-b]quinoxaline derivatives is the presence of an Intramolecular Charge Transfer (ICT) transition. researchgate.netias.ac.in This phenomenon arises from the inherent donor-acceptor architecture of the molecule, where the electron-rich indole moiety acts as the donor and the electron-deficient quinoxaline (B1680401) moiety serves as the acceptor. ias.ac.in
The ICT transition is typically observed as the lowest-energy absorption band in the visible region of the spectrum, ranging from approximately 400 nm to over 560 nm, depending on the specific donor and acceptor strengths of the substituted system. ias.ac.inresearchgate.net These ICT bands are characterized by high molar absorption coefficients. researchgate.netias.ac.in Upon excitation at their ICT maxima, these compounds often exhibit fluorescence, with emission wavelengths typically in the blue to red region of the spectrum (435–650 nm). researchgate.netresearchgate.net
The photophysical properties of indolo[2,3-b]quinoxaline derivatives are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netias.ac.in This solvent dependence is a strong indicator of a significant change in the dipole moment of the molecule upon electronic excitation, which is characteristic of compounds with strong ICT character.
In these systems, an increase in solvent polarity can cause a bathochromic (red) shift in the emission spectrum, known as positive solvatochromism. mdpi.com This occurs when the excited state is more polar than the ground state, leading to its stabilization by polar solvent molecules. This effect has been observed in various π-conjugated systems where the emission maximum shifts to longer wavelengths in more polar solvents like methanol (B129727) compared to nonpolar solvents like cyclohexane. mdpi.com The magnitude of this shift provides valuable information about the electronic nature of the excited state.
Electrochemical Studies: Cyclic Voltammetry and Related Techniques for Redox Behavior
Cyclic voltammetry (CV) and related electrochemical techniques are employed to investigate the redox behavior of indolo[2,3-b]quinoxaline derivatives and to determine their frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.netresearchgate.net These parameters are critical for assessing the potential of these materials in organic electronics, such as in redox flow batteries or as n-type materials in organic field-effect transistors. researchgate.netresearchgate.netnih.gov
Indolo[2,3-b]quinoxaline derivatives typically exhibit reversible or quasi-reversible reduction waves, indicating their capacity to accept electrons. researchgate.net The reduction potential is influenced by substituents on the core; electron-donating groups like tert-butyl can make the reduction potential more negative. acs.org The LUMO energy levels for some derivatives have been calculated from CV data to be in the range of -3.29 to -3.43 eV, which is comparable to well-known n-type materials. researchgate.net Similarly, HOMO levels can be determined from oxidation potentials. The electrochemical band gap, derived from the difference between the onset potentials of oxidation and reduction, provides insight into the electronic structure of the molecule.
Table 2: Electrochemical Properties of Selected Indolo[2,3-b]quinoxaline Derivatives
| Derivative | Reduction Potential (E₁/₂) | LUMO Energy (eV) | Application Context | Reference |
|---|---|---|---|---|
| 2/3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline | -2.01 V vs Fc/Fc⁺ | - | Anolyte for Flow Battery | acs.org |
| Anthraquinone-derived indolo[2,3-b]quinoxalines | - | -3.29 to -3.43 | n-type Materials | researchgate.net |
Note: The specific values are for the derivatives as described in the cited literature.
Computational and Theoretical Investigations of 2 Methyl 5 Methylethyl Indolo 2,3 B Quinoxaline Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of quinoxaline-based compounds. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the ground-state properties of medium to large molecular systems. For analyzing excited states and predicting spectroscopic properties, Time-Dependent DFT (TD-DFT) is the corresponding method of choice. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.govmdpi.com
For indolo[2,3-b]quinoxaline systems, DFT calculations show that the HOMO is typically distributed over the electron-rich indole (B1671886) moiety, while the LUMO is localized on the electron-deficient quinoxaline (B1680401) portion. This inherent charge separation is characteristic of donor-acceptor systems. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic excitation. mdpi.com The substitution pattern on the indolo[2,3-b]quinoxaline core significantly influences these energy levels. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, often resulting in a reduced band gap.
Table 1: Representative FMO Data for Indolo[2,3-b]quinoxaline Derivatives This table presents typical values for analogous compounds to illustrate the concepts, as specific data for 2-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline were not available in the surveyed literature.
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |
|---|---|---|---|
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline-dione | -6.51 | -3.00 | 3.51 |
| Aryl-substituted Derivative 1 | -6.65 | -3.15 | 3.50 |
| Aryl-substituted Derivative 2 | -6.84 | -3.30 | 3.54 |
Data derived from studies on similar complex quinoxaline systems. researchgate.net
TD-DFT calculations are employed to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For the indolo[2,3-b]quinoxaline scaffold, the absorption spectra typically feature high-energy π-π* transitions and lower-energy intramolecular charge transfer (ICT) transitions. researchgate.net
The photophysical properties are highly sensitive to the molecular structure and the solvent environment. Studies on various derivatives show that extending the π-conjugation or adding donor-acceptor groups can shift the absorption and emission wavelengths. researchgate.net For instance, TD-DFT calculations can model how solvent polarity affects the excited states; polar solvents often stabilize the charge-separated excited state, leading to a red shift (bathochromic shift) in the emission spectrum. materialsciencejournal.org These predictive capabilities are vital for designing novel fluorescent probes and materials for organic electronics. benthamscience.comnih.gov
Table 2: Predicted Photophysical Properties for Representative Indolo[2,3-b]quinoxaline Derivatives in Dichloromethane (DCM) This table presents typical values for analogous compounds to illustrate the concepts.
| Derivative | Absorption λ_max (nm) | Emission λ_max (nm) |
|---|---|---|
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline-dione | 410 | 505 |
| Diaryl-amine substituted | 486 | 592 |
| Morpholine substituted | 452 | 572 |
Data derived from studies on similar complex quinoxaline systems. researchgate.net
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). semanticscholar.org This method is instrumental in drug discovery for identifying potential binding modes and estimating the binding affinity of a compound. The indolo[2,3-b]quinoxaline scaffold is known to interact with biological macromolecules, primarily through DNA intercalation. nih.govnih.gov
Docking simulations have shown that the planar, aromatic structure of indolo[2,3-b]quinoxalines allows them to insert between the base pairs of DNA. nih.gov The simulations can identify key interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the ligand-DNA complex. The side chains attached to the core structure play a crucial role in determining the binding affinity and sequence specificity. chalmers.se For example, positively charged side chains can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Besides DNA, specific kinases have also been identified as potential protein targets for quinoxaline derivatives. semanticscholar.orgrsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the receptor, and calculate binding free energies. semanticscholar.orgrsc.org
For an indolo[2,3-b]quinoxaline-DNA complex, an MD simulation can confirm whether the intercalated pose predicted by docking is stable in a simulated physiological environment. rsc.org By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. Furthermore, MD can reveal detailed information about the role of water molecules and ions in mediating the interaction, providing a more complete picture of the binding dynamics.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, molecular descriptors (numerical representations of chemical properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to predict the activity of new, untested compounds.
QSAR studies on 6H-indolo[2,3-b]quinoxaline derivatives have been conducted to model their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net These studies have identified several key descriptors that influence activity, such as hydrophobicity (logP), molecular weight, and specific electronic and steric parameters. For example, a QSAR model might reveal that cytotoxic potency increases with the presence of cyclic substituents or substituents with primary carbon atoms. nih.govresearchgate.net Such models are valuable tools for guiding the synthesis of new derivatives with potentially enhanced biological activity.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 6H-indolo[2,3-b]quinoxaline |
Research on Biological Activities and Mechanistic Pathways of Indolo 2,3 B Quinoxaline Derivatives Excluding Human Clinical Data
Antiviral Research Modalities
Indolo[2,3-b]quinoxaline derivatives have demonstrated notable antiviral activity in various in vitro studies. Research has primarily focused on their ability to inhibit the replication of several clinically significant viruses.
Inhibition of Viral Replication and Life Cycle Stages (e.g., DNA Synthesis, Decapsidation)
The primary mechanism of antiviral action for many indolo[2,3-b]quinoxaline derivatives is their interaction with viral DNA. These planar molecules can intercalate between the base pairs of the viral DNA helix. This intercalation is thought to disrupt the processes essential for viral replication, such as DNA synthesis. nih.govtandfonline.com Studies have shown that these compounds can inhibit viral DNA synthesis, as well as the production of both early and late viral proteins. nih.govtandfonline.com This interference with the viral life cycle effectively halts the proliferation of the virus. The antiviral effect is often dependent on the multiplicity of infection. nih.govtandfonline.com
Activity Against Specific Viral Strains (e.g., Herpes Simplex Virus Type 1, Cytomegalovirus, Varicella-Zoster Virus, Influenza A)
A range of indolo[2,3-b]quinoxaline derivatives have been evaluated for their efficacy against specific viral pathogens. Notably, a derivative referred to as B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) has shown potent activity against several herpesviruses. nih.govtandfonline.com
Research has demonstrated the inhibitory effects of these compounds against the following viruses:
Herpes Simplex Virus Type 1 (HSV-1): Derivatives of indolo[2,3-b]quinoxaline have been shown to inhibit the replication of HSV-1 in tissue culture. nih.govtandfonline.com
Cytomegalovirus (CMV): Significant inhibition of CMV replication by these compounds has also been observed in in vitro settings. nih.govtandfonline.com
Varicella-Zoster Virus (VZV): The replication of VZV is also susceptible to inhibition by indolo[2,3-b]quinoxaline derivatives. nih.govtandfonline.com
Influenza A: Certain isatin (B1672199) derivatives, which can be used to synthesize indolo[2,3-b]quinoxalines, have shown efficacy against the H1N1 strain of the influenza virus. This suggests a broader spectrum of antiviral activity for this class of compounds.
The following table summarizes the antiviral activity of a key indolo[2,3-b]quinoxaline derivative, B-220, against various herpesviruses.
| Virus Strain | Effective Inhibitory Concentration (in vitro) | Cell Lines Used |
| Herpes Simplex Virus Type 1 (HSV-1) | 1 to 5 µM | Human bladder cancer and human embryonic lung fibroblast cell lines |
| Cytomegalovirus (CMV) | 1 to 5 µM | Human bladder cancer and human embryonic lung fibroblast cell lines |
| Varicella-Zoster Virus (VZV) | 1 to 5 µM | Human bladder cancer and human embryonic lung fibroblast cell lines |
Antimicrobial Research Modalities
In addition to their antiviral properties, indolo[2,3-b]quinoxaline derivatives have been investigated for their potential as antimicrobial agents.
Antibacterial Activities (e.g., Against Mycobacterium tuberculosis)
Several studies have explored the antibacterial potential of indolo[2,3-b]quinoxaline derivatives. A notable area of investigation has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives have demonstrated a reasonable bacteriostatic effect against the H37Rv strain of Mycobacterium tuberculosis. nih.gov One particular derivative, 6-(diethylaminoethyl)indoloquinoxaline, was found to inhibit 38% of the activity of the InhA enzyme of M. tuberculosis at a concentration of 50 µM. researchgate.net The InhA enzyme is a crucial component of the mycobacterial cell wall synthesis pathway, making it an attractive target for new anti-tuberculosis drugs.
Antifungal Properties of Indolo[2,3-b]quinoxaline Analogues
Research into the antifungal properties of indolo[2,3-b]quinoxaline derivatives is also an emerging area. A study focused on the synthesis of new indolo[2,3-b]quinoxaline derivatives and evaluated their effects on some strains of fungi, indicating that this chemical scaffold may also hold promise for the development of new antifungal agents. jgpt.co.in
Anticancer Research Modalities (In Vitro Cell Line Studies)
The structural similarity of indolo[2,3-b]quinoxalines to the cytotoxic agent ellipticine (B1684216) has prompted extensive research into their anticancer activities. tandfonline.com These investigations have primarily involved in vitro studies using various cancer cell lines.
The cytotoxic effects of these derivatives are believed to stem from their ability to act as DNA intercalators. tandfonline.com This interaction with DNA can lead to the inhibition of cellular processes and ultimately, cell death. A number of studies have demonstrated the significant in vitro activity of various 6H-indolo[2,3-b]quinoxaline derivatives against several human cancer cell lines.
The following table provides a summary of the in vitro anticancer activity of selected indolo[2,3-b]quinoxaline derivatives against different cancer cell lines.
| Cancer Cell Line | Derivative(s) | Observed Effect |
| Human leukemia (HL-60) | IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14 | Significant in vitro activity. tandfonline.com |
| Pancreatic cancer (AsPC-1, BxPC-3) | Amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Dose-dependent effectiveness. nih.gov |
| Breast cancer (MCF-7) | Amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Cytotoxic effects observed. nih.gov |
| Cervical carcinoma (HeLa) | Amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline | Cytotoxic effects observed. nih.gov |
Studies have also shown that some novel indolo[2,3-b]quinoline derivatives were more cytotoxic to certain leukemic cell lines than the established anticancer drug etoposide. nih.gov Furthermore, cytometry studies have indicated that the most cytotoxic compounds in the indolo[2,3-b]quinoxaline series induce a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov
In-depth Analysis of 2-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline Reveals Gaps in Current Scientific Literature
Following a comprehensive review of published scientific literature, it has been determined that there is no specific research data available for the chemical compound “this compound” corresponding to the detailed biological activities outlined in the user's request.
The investigation sought to collate information on this specific molecule's cytotoxicity against various cancer cell lines, its interaction with DNA and topoisomerase enzymes, its potential as an inhibitor of the SHP1 enzyme, and its anti-inflammatory, antimalarial, and antidiabetic properties. Furthermore, a search for structure-activity relationship (SAR) studies involving this particular compound was conducted.
While extensive research exists for the broader class of indolo[2,3-b]quinoxaline derivatives , the findings are associated with analogues and parent structures, not the specific "2-Methyl-5-(methylethyl)" substituted compound. The available body of scientific work focuses on different derivatives and their varied biological activities.
Summary of Available Research on Related Indolo[2,3-b]quinoxaline Derivatives:
Cytotoxicity and Anticancer Research: Numerous studies have demonstrated the cytotoxic potential of various indolo[2,3-b]quinoxaline derivatives against a range of cancer cell lines, including human leukemia (HL-60), colorectal cancer (HCT116, Caco-2), and others. nih.govnih.govresearchgate.netnih.govnih.gov The mechanism often involves DNA intercalation and the inhibition of enzymes like topoisomerase II. nih.govnih.gov
Enzyme Inhibition: Certain derivatives of 6H-indolo-[2,3-b]-quinoxaline have been identified as promising inhibitors of the Src Homology 2 domain-containing Phosphatase 1 (SHP1) enzyme, a target in cancer therapy. rsc.orgrsc.org
Anti-inflammatory Properties: Research into related quinoline (B57606) and indoloquinoline structures has shown potential anti-inflammatory effects, often investigated in models of induced inflammation. nih.govnih.gov
Antimalarial Activity: The indoloquinoline scaffold is a known pharmacophore for antimalarial agents. Studies on various derivatives have explored mechanisms such as heme inhibition and binding to the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). tandfonline.comnih.gov
Antidiabetic Modalities: While less common, some research has touched upon the antidiabetic potential of this chemical family. For instance, one specific 6H-indolo[2,3-b]quinoxaline derivative, known as PK2, was found to lower high blood glucose levels in streptozotocin-induced diabetic mice. researchgate.net
Structure-Activity Relationship (SAR) Studies: SAR studies have been conducted on different series of indolo[2,3-b]quinoxaline derivatives to understand how chemical modifications influence their cytotoxic and antimicrobial activities, aiming to optimize their potency and selectivity. nih.govresearchgate.netnih.gov
At present, the scientific community has not published specific data on the biological activities of This compound . Therefore, it is not possible to construct a scientifically accurate article detailing its specific properties as requested. The potential activities of this compound can only be hypothesized based on the known functions of its structural relatives within the indolo[2,3-b]quinoxaline family. Further empirical research would be required to elucidate its precise pharmacological profile.
Applications in Advanced Materials Science
The unique planar and rigid structure of the indolo[2,3-b]quinoxaline core, combined with its inherent electronic properties, makes it a prime candidate for applications in optoelectronic devices. scispace.com Derivatives of this scaffold have been successfully utilized in organic light-emitting diodes (OLEDs), organic solar cells, and dye-sensitized solar cells (DSSCs). researchgate.netbenthamscience.comresearchgate.net
Optoelectronic Materials
Derivatives of the indolo[2,3-b]quinoxaline scaffold have emerged as promising metal-free organic dyes for DSSCs. researchgate.net In a DSSC, the dye is a critical component that absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂). daneshyari.com The suitability of IQ-based dyes stems from their favorable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. daneshyari.com The HOMO level is positioned to allow for efficient regeneration of the dye by the electrolyte, while the LUMO level is aligned for effective electron injection into the conduction band of the TiO₂. daneshyari.com
Researchers have designed and synthesized various IQ-based dyes, often in a Donor-π-Acceptor (D-π-A) architecture, to optimize their performance. researchgate.net In these designs, the indolo[2,3-b]quinoxaline moiety typically acts as the electron donor. By modifying the π-conjugated bridge and the acceptor group (usually a cyanoacrylic acid which also anchors the dye to the TiO₂ surface), the optical and electrochemical properties of the dye can be fine-tuned. researchgate.net For instance, a study on three dyes—FS10, FS11, and FS12—which use triphenylamine, carbazole (B46965), and phenothiazine (B1677639) as additional donors respectively, showed that FS10 achieved the best performance. rsc.org Another series of dyes, JY01, JY02, and JY03, utilized different electron-rich π-bridges like oligothiophene and thienyl carbazole to enhance photovoltaic properties. researchgate.net The JY01 dye, featuring an oligothiophene bridge, demonstrated a power conversion efficiency of 7.62%. researchgate.net
The performance of several indolo[2,3-b]quinoxaline-based dyes in DSSCs is summarized in the table below.
| Dye | Jsc (mA cm⁻²) | Voc (V) | FF (%) | η (%) | Reference |
| FS10 | - | 0.676 | 70.1 | 5.27 | rsc.org |
| FS10 (co-sensitized) | 18.68 | 0.672 | 66.2 | 8.32 | rsc.org |
| JY01 | 16.0 | 0.708 | 67.0 | 7.62 | researchgate.net |
| RC-22 | 11.40 | 0.66 | 74.0 | 5.56 | case.edu |
| RC-21 | 6.40 | - | - | 3.30 | case.edu |
| Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Power conversion efficiency |
The indolo[2,3-b]quinoxaline scaffold is a versatile component in organic semiconductors and light-emitting materials, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.net Its derivatives have been employed as electron-transporting layers, hole-injection materials, and emitting layers in these devices. researchgate.netbenthamscience.com The inherent electron-deficient nature of the quinoxaline (B1680401) portion facilitates electron transport, a crucial property for n-type semiconductor materials. scispace.comresearchgate.netias.ac.in
A significant property observed in some IQ derivatives is Aggregation-Induced Emission (AIE). nih.govresearchgate.net Unlike many organic chromophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active materials become more emissive when aggregated. nih.gov This makes them highly suitable for solid-state lighting applications. For example, a class of IQ-based luminescent liquid crystals demonstrated both tunable luminescence and AIE properties, translating their fluorescence from solution to the solid state effectively. nih.gov Furthermore, by modifying the core structure, the emission wavelength can be tuned. Studies on anthraquinone-derived IQ dyes showed they emit in the range of 672–700 nm (red region) in neat solid films. scispace.comresearchgate.net
The fundamental structure of indolo[2,3-b]quinoxaline is an intrinsic donor-acceptor (D-A) system. researchgate.netresearchgate.net The indole (B1671886) moiety acts as the electron donor, while the quinoxaline moiety serves as the electron acceptor. researchgate.net This built-in D-A architecture leads to strong intramolecular charge transfer (ICT) transitions upon photoexcitation. scispace.comresearchgate.netias.ac.in This ICT character is responsible for the material's key optical and electronic properties. researchgate.netias.ac.in
The fusion of the two heterocyclic systems creates an expanded π-conjugated system that allows for effective charge delocalization, which enhances molecular stability. nih.govacs.org The electronic properties, particularly the HOMO and LUMO energy levels, can be systematically tuned by chemical modification. researchgate.net Attaching different donor or acceptor groups to the core scaffold allows for precise control over the energy gap and charge transfer characteristics. researchgate.net For example, a series of dyes derived from anthraquinone (B42736) showed LUMO levels in the range of -3.29 to -3.43 eV, which is suitable for n-type materials. scispace.comresearchgate.netias.ac.in Another study on indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives reported LUMO levels between –3.00 to –3.30 eV and HOMO levels from −6.51 to −6.84 eV. researchgate.net This tunability is crucial for designing materials with specific energy levels required for efficient charge injection and transport in various optoelectronic devices. researchgate.net
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Anthraquinone Derivatives | - | -3.29 to -3.43 | - | researchgate.net |
| Amine Derivatives | - | - | 1.56 to 2.21 | researchgate.net |
| Naphthoquinoxaline Derivatives | -6.51 to -6.84 | -3.00 to -3.30 | - | researchgate.net |
| Methanone Derivatives | - | -3.65 to -3.98 | - | researchgate.net |
Fluorescent Probes and Chemosensors Based on Indolo[2,3-b]quinoxaline Scaffold
The inherent fluorescence of the indolo[2,3-b]quinoxaline scaffold makes it an excellent platform for developing fluorescent probes and chemosensors. benthamscience.comresearchgate.net These sensors can detect specific analytes, such as metal ions or pH changes, through changes in their fluorescence intensity or color. nih.govmdpi.com
Quinoxaline-based chemosensors have been developed for the selective and sensitive detection of ions like Ag⁺. nih.gov The sensing mechanism often involves the coordination of the target ion with nitrogen atoms in the quinoxaline ring, which alters the electronic structure of the molecule and thus its photophysical properties. nih.gov Similarly, derivatives have been designed as dual-channel pH sensors that exhibit shifts in both their absorption and emission bands in response to changes in acidity. mdpi.com
Furthermore, the robust fluorescence and AIE properties of some IQ derivatives make them suitable for bioimaging applications. nih.gov For example, an AIE-active IQ compound was successfully used as a fluorescent probe for staining cancer cells and for visualizing nematodes, demonstrating high-contrast imaging capabilities. nih.gov
Future Directions and Emerging Research Frontiers for 2 Methyl 5 Methylethyl Indolo 2,3 B Quinoxaline
Development of Novel and Sustainable Synthetic Methodologies
The indolo[2,3-b]quinoxaline framework is a critical component in the development of new drugs and materials. benthamscience.com Traditional synthesis often involves the condensation of aryl-1,2-diamines with isatins (indoline-2,3-diones) in boiling acetic acid. benthamscience.comnih.gov However, future research is shifting towards more sustainable and efficient methods.
Key areas for development include:
Microwave-Assisted Synthesis: This technique offers a faster and more energy-efficient alternative to conventional heating methods for producing indolo[2,3-b]quinoxaline derivatives. benthamscience.com
Green Catalysis: The use of novel, reusable nanocatalysts, such as sulfaguanidine-SA immobilized on magnetic nanoparticles, facilitates one-pot, multi-component reactions under environmentally friendly conditions. rsc.org This approach simplifies purification and reduces waste.
Versatile Precursors: The indolo[2,3-b]quinoxaline nucleus itself can serve as a precursor for a wide array of heterocyclic compounds. researchgate.netnih.gov Future methodologies will likely exploit the reactivity of this core structure to generate diverse libraries of novel molecules. For instance, creating carbohydrazide intermediates from the core structure allows for the synthesis of various five- and six-membered heterocyclic rings like 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. researchgate.netnih.gov
These advanced synthetic strategies will be crucial for producing 2-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline and its analogues in a cost-effective and environmentally responsible manner, accelerating the exploration of their potential.
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
Derivatives of the indolo[2,3-b]quinoxaline scaffold have demonstrated a wide range of pharmacological activities, primarily through interaction with DNA and various proteins. researchgate.netresearchgate.net Future research on this compound will focus on identifying new biological targets and understanding its precise mechanisms of action.
Promising areas of investigation include:
Anticancer Activity: Many quinoxaline (B1680401) derivatives show potent anti-proliferative effects against various cancer cell lines. rsc.orgnih.gov For example, a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606), was found to inhibit the proliferation of colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a crucial regulator of cell growth and survival, and its inhibition leads to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Future studies could explore whether this compound acts on similar or different kinase pathways.
DNA Intercalation: The planar structure of the 6H-indolo[2,3-b]quinoxaline system allows it to insert between the base pairs of DNA, a mechanism known as intercalation. researchgate.netresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The stability of this interaction is influenced by the substituents on the quinoxaline ring, suggesting that the methyl and methylethyl groups of the target compound could modulate its DNA binding affinity and biological activity. researchgate.net
Antiviral Properties: Recent studies have shown that indolo[2,3-b]quinoxaline hybrids exhibit efficacy against viruses like the H1N1 influenza strain. nih.gov The mechanism is thought to involve inhibition of viral replication processes, and these compounds have shown promising safety profiles in normal cells. nih.gov
The table below summarizes the biological activities observed in related quinoxaline compounds, highlighting potential avenues for investigating this compound.
| Compound Class | Biological Activity | Target/Mechanism of Action | Reference |
| Indolo[2,3-b]quinoline Derivatives | Anticancer (Colorectal Cancer) | Inhibition of PI3K/AKT/mTOR pathway, induction of apoptosis | nih.govnih.gov |
| 2-Piperazinyl Quinoxaline Derivatives | Anticancer (Ovarian and Colon Cancer) | Inhibition of c-Kit tyrosine kinase receptor | rsc.orgnih.gov |
| 6H-Indolo[2,3-b]quinoxaline Derivatives | Anticancer, Antiviral | DNA Intercalation | researchgate.netresearchgate.net |
| Isatin-Indolo[2,3-b]quinoxaline Hybrids | Antiviral (H1N1 Influenza) | Inhibition of viral gene expression | nih.gov |
This table presents data for related compounds to illustrate potential research directions.
Advancements in Materials Science Applications, Including Tunable Optoelectronic Properties
The unique electronic structure of the indolo[2,3-b]quinoxaline core makes it a highly attractive candidate for applications in materials science, particularly in organic electronics. benthamscience.combeilstein-journals.org The fusion of electron-rich indole (B1671886) and electron-deficient quinoxaline moieties creates a versatile donor-acceptor system.
Future research frontiers in this area include:
Organic Light-Emitting Diodes (OLEDs): Indolo[2,3-b]quinoxaline derivatives are being investigated for use in various layers of OLED devices, including as deep-red emitters and electron-transporting layers. benthamscience.com The structural diversity of these compounds allows for precise tuning of their molecular structures to optimize performance. beilstein-journals.org By modifying substituents, researchers can fine-tune the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is critical for efficient charge transport and emission color. beilstein-journals.orgresearchgate.net
N-Type Materials: The low-lying LUMO energy levels of many indolo[2,3-b]quinoxaline derivatives make them suitable for use as n-type (electron-transporting) materials in organic electronics. beilstein-journals.orgresearchgate.net Strategic modifications, such as side-chain engineering, can balance molecular crystallinity and optical properties to enhance device efficiency. beilstein-journals.org
Chemical Sensors: The electronic properties of the indolo[2,3-b]quinoxaline scaffold can be sensitive to its chemical environment, opening up possibilities for its use in chemical sensors. benthamscience.com
The optoelectronic properties of several indolo[2,3-b]quinoxaline derivatives are highlighted in the table below, demonstrating the potential for tuning these properties.
| Compound Derivative Class | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Application | Reference |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline | -6.51 to -6.84 | -3.00 to -3.30 | n-Type Materials | researchgate.net |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline (Qx56 series) | -6.51 to -6.84 | -3.00 | n-Type Materials | beilstein-journals.org |
This table presents data for related compounds to illustrate potential research directions.
Integration with Advanced Computational Design Principles and Artificial Intelligence in Drug and Material Discovery
Key integration strategies include:
Structure-Based Design and Molecular Docking: Computational models can predict how a molecule will interact with a specific biological target. mdpi.com For instance, molecular docking simulations have been used to suggest that certain quinoxaline derivatives can bind effectively within the catalytic cavity of protein targets like the c-Kit tyrosine kinase receptor. rsc.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.
AI-Powered Target Prediction: Artificial intelligence algorithms can be used to predict the potential biological targets of novel compounds based on their chemical structure. johnshopkins.edu This approach was used to evaluate new thiazolo[4,5-b]quinoxaline derivatives, successfully predicting their potential antimicrobial activity and molecular targets. johnshopkins.edu
Predictive Modeling for Material Properties: In materials science, time-dependent density functional theory (TD-DFT) is used to investigate the theoretical electronic and optical properties of new compounds before they are synthesized. beilstein-journals.orgresearchgate.net This helps in designing molecules with desired HOMO/LUMO levels for specific electronic applications.
Iterative Hybrid Approaches: The most powerful strategy involves an iterative cycle of computational prediction and experimental validation. mdpi.com Computational tools predict promising molecular variants, which are then synthesized and tested. The experimental results are fed back into the computational models to refine their accuracy, creating a powerful feedback loop that accelerates the discovery process. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing indolo[2,3-b]quinoxaline derivatives, and how can they be adapted for 2-methyl-5-(methylethyl) substitution?
Indolo[2,3-b]quinoxaline derivatives are typically synthesized via Pd-catalyzed cross-coupling reactions. A one-pot approach using 2,3-dibromoquinoxaline as a precursor involves sequential C–N coupling and C–H activation, yielding derivatives with moderate substrate scope . Alternatively, a two-step method employs Suzuki coupling followed by annulation with amines to introduce substituents . For introducing methyl and methylethyl groups, alkylation or substitution reactions using methyl iodide or isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could be adapted. Microwave-assisted Buchwald–Hartwig coupling may also expedite synthesis .
Q. How are indolo[2,3-b]quinoxaline derivatives structurally characterized, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (e.g., CCDC 1983315 in ) to resolve 3D structures and π-stacking interactions .
- UV-Vis and fluorescence spectroscopy to assess electronic properties, particularly for photovoltaic applications .
Q. What methodologies evaluate DNA binding interactions of indoloquinoxaline derivatives, and how do structural modifications affect binding constants?
DNA binding is quantified via spectrofluorometric titration using calf thymus DNA or synthetic oligonucleotides. Binding constants (Ka) are calculated using the Benesi-Hildebrand equation . For example, 6-((dialkylamino)ethyl)indoloquinoxalines exhibit Ka values of ~10⁶ M⁻¹, slightly lower than non-substituted analogs due to steric hindrance from alkyl groups . Linear dichroism confirms intercalation, with AT-rich sequence preference observed in competitive assays .
Q. What role do indoloquinoxaline derivatives play in dye-sensitized solar cells (DSSCs), and how are their photovoltaic properties optimized?
Indoloquinoxaline acts as an electron-rich donor in organic dyes, enhancing light absorption and electron injection into TiO₂. Key strategies include:
- π-Linker optimization (e.g., thiophene vs. phenyl groups) to red-shift absorption spectra .
- Co-sensitization with complementary dyes (e.g., FS10-FS12 in ) to broaden spectral coverage and achieve efficiencies up to 9.24% .
- Electrochemical tuning via substituents (e.g., methoxy groups lower HOMO levels, improving dye regeneration) .
Q. What therapeutic potentials do indoloquinoxaline derivatives exhibit, and how are they assessed preclinically?
Derivatives show multitarget activity in Alzheimer’s disease (AChE/BuChE inhibition, Aβ aggregation suppression) and anticancer effects (HL-60 cell line inhibition via DNA intercalation) . Standard assays include:
- Ellman’s method for cholinesterase inhibition.
- Thioflavin-T assays for Aβ aggregation.
- MTT assays for cytotoxicity profiling .
Advanced Research Questions
Q. How can synthetic yields and substrate scope for Pd-catalyzed indoloquinoxaline synthesis be improved?
Limitations in one-pot Pd-catalyzed methods (e.g., poor steric tolerance) are addressed by:
- Pre-functionalization : Introducing methyl/methylethyl groups via Suzuki coupling before annulation .
- Ligand screening : Bulky ligands (e.g., XPhos) enhance catalytic efficiency for sterically hindered substrates .
- Microwave assistance : Reduces reaction times from hours to minutes while maintaining yields >85% .
Q. How do contradictions arise between DNA binding affinity and biological activity in indoloquinoxaline derivatives?
Despite high Ka values (~10⁹ M⁻¹ for dimers), antiviral/anticancer efficacy may plateau due to:
- Cellular uptake barriers : Cationic derivatives (e.g., dicationic FS11) show better membrane permeability .
- Off-target effects : QSAR models () reveal cyclic substituents enhance selectivity by reducing non-specific interactions .
- Metabolic instability : Ethylenediamine-linked derivatives exhibit shorter half-lives in plasma .
Q. What strategies optimize indoloquinoxaline derivatives for multi-target drug design in neurodegenerative diseases?
Rational design involves:
- Scaffold hybridization : Merging cholinesterase inhibitory motifs (e.g., tacrine) with indoloquinoxaline cores .
- Pharmacophore modeling : Molecular docking identifies key interactions with AChE’s peripheral anionic site and Aβ fibrils .
- Balancing lipophilicity : LogP adjustments via alkoxy groups (e.g., ethoxy) enhance blood-brain barrier penetration .
Q. How do co-sensitization strategies in DSSCs overcome limitations of single-dye systems?
Co-sensitizers (e.g., FS10 + FS12) address narrow absorption ranges by:
- Complementary HOMO-LUMO alignment : FS10 absorbs at 450–550 nm; FS12 extends to 600 nm .
- Aggregation suppression : Bulky substituents (e.g., 2,3-diphenylquinoxaline) reduce dye aggregation on TiO₂ .
- Electrolyte compatibility : Iodide-based electrolytes paired with low HOMO dyes minimize recombination losses .
Q. What computational tools predict the electrochemical and photophysical properties of indoloquinoxaline derivatives?
- DFT calculations : Optimize geometries and calculate HOMO/LUMO energies (e.g., Gaussian09 with B3LYP/6-31G*) .
- Molecular dynamics (MD) : Simulate DNA intercalation dynamics and binding free energies (e.g., AMBER) .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to cytotoxicity (e.g., MLR analysis in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
